molecular formula C14H21NO2 B5790918 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine

4-[2-(2,4-dimethylphenoxy)ethyl]morpholine

Cat. No. B5790918
M. Wt: 235.32 g/mol
InChI Key: ASMMROXACKOGJY-UHFFFAOYSA-N
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Description

4-[2-(2,4-dimethylphenoxy)ethyl]morpholine, also known as DMPEM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological tool. DMPEM belongs to the class of morpholine-based compounds and is used primarily as a ligand for the study of G protein-coupled receptors (GPCRs).

Scientific Research Applications

4-[2-(2,4-dimethylphenoxy)ethyl]morpholine has been used extensively in scientific research as a tool for studying GPCRs, which are a class of membrane proteins that play a crucial role in cellular signaling. GPCRs are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response. 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine is used as a ligand to selectively activate or inhibit specific GPCRs, allowing researchers to study their function and potential therapeutic applications.

Mechanism of Action

4-[2-(2,4-dimethylphenoxy)ethyl]morpholine acts as a selective ligand for certain GPCRs, binding to specific sites on the receptor and inducing a conformational change that activates or inhibits downstream signaling pathways. The precise mechanism of action varies depending on the specific GPCR being studied, but generally involves the activation of intracellular signaling pathways, such as cAMP or calcium signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine depend on the specific GPCR being studied. For example, 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine has been shown to activate the dopamine receptor D2, leading to decreased cAMP levels and reduced dopamine release. In contrast, 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine has been shown to inhibit the histamine H1 receptor, leading to decreased calcium signaling and reduced allergic responses.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine as a pharmacological tool is its selectivity for specific GPCRs, allowing researchers to study their function in isolation. Additionally, 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are numerous potential future directions for the study of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine and its applications as a pharmacological tool. One area of interest is the development of more selective ligands for specific GPCRs, allowing for even more precise control over cellular signaling pathways. Additionally, the use of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine in combination with other pharmacological tools, such as optogenetics or CRISPR-Cas9, could lead to new insights into the function of GPCRs and their potential therapeutic applications. Finally, the development of novel drug delivery systems, such as nanoparticles or liposomes, could improve the efficacy and safety of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine and other pharmacological tools for in vivo applications.
Conclusion:
In conclusion, 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine is a valuable pharmacological tool for the study of GPCRs and their potential therapeutic applications. Its selectivity for specific receptors and relative ease of synthesis make it a useful tool for researchers in the field of cellular signaling. However, careful dosing and potential off-target effects must be taken into account when using 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine in lab experiments. Future research directions could lead to even more precise control over cellular signaling pathways and the development of novel drug delivery systems for in vivo applications.

Synthesis Methods

The synthesis of 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine is a multi-step process that involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-[2-(2,4-dimethylphenoxy)ethyl]morpholine. The purity of the final product can be improved through various purification techniques, including column chromatography and recrystallization.

properties

IUPAC Name

4-[2-(2,4-dimethylphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12-3-4-14(13(2)11-12)17-10-7-15-5-8-16-9-6-15/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMMROXACKOGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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